molecular formula C8H14O3 B2568419 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone CAS No. 2567497-66-7

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone

Cat. No.: B2568419
CAS No.: 2567497-66-7
M. Wt: 158.197
InChI Key: JXYRWJPEGHFXQV-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is a versatile chemical compound with a unique structure that finds applications in various fields, including organic synthesis and pharmaceutical development. This compound is characterized by its dioxane ring, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of novel materials with specific properties.

Safety and Hazards

The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). For example, the MSDS for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol indicates that it has hazard statements H315, H319, and H335, and it has precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone typically involves the reaction of 3,3-dimethyl-1,4-dioxane with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxane derivatives.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The dioxane ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-1,4-dioxan-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of an ethanone group.

    (3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is unique due to its ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and pharmaceutical applications.

Properties

IUPAC Name

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYRWJPEGHFXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(OCCO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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